2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
CAS No.: 625377-08-4
Cat. No.: VC21501890
Molecular Formula: C25H17F3N4O3S2
Molecular Weight: 542.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625377-08-4 |
|---|---|
| Molecular Formula | C25H17F3N4O3S2 |
| Molecular Weight | 542.6g/mol |
| IUPAC Name | 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C25H17F3N4O3S2/c26-25(27,28)17-8-18(13-5-6-19-20(7-13)35-12-34-19)31-23(16(17)10-30)36-11-22(33)32-24-15(9-29)14-3-1-2-4-21(14)37-24/h5-8H,1-4,11-12H2,(H,32,33) |
| Standard InChI Key | WESDUEPAXKEREB-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N |
Introduction
Structural Analysis
This compound features several notable structural elements:
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Pyridine Core: The molecule includes a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a benzodioxole moiety. These substitutions contribute to its electronic properties and potential biological activity.
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Benzodioxole Ring: This aromatic system is often associated with pharmacological activity due to its electron-rich nature.
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Thioacetamide Linkage: The thioether (-S-) bond connects the pyridine ring to the acetamide group.
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Tetrahydrobenzothiophene Unit: This moiety adds rigidity and hydrophobicity to the structure, influencing its interaction with biological targets.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining commercially available precursors. A general approach could include:
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Formation of the Pyridine Core:
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Synthesis of 6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridine through cyclization reactions involving benzodioxole derivatives and nitriles.
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Thioether Bond Formation:
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Reaction of the pyridine derivative with a thiol reagent to introduce the sulfanyl (-S-) group.
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Acetamide Coupling:
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Coupling the thioether intermediate with 2-chloroacetamide or similar reagents to introduce the acetamide functionality.
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Incorporation of Tetrahydrobenzothiophene:
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Final step involves reacting the acetamide derivative with 3-cyano-4,5,6,7-tetrahydrobenzothiophene under appropriate conditions.
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Biological Evaluation
While no direct studies on this compound were found in the provided sources, related compounds have been evaluated for their biological activities:
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